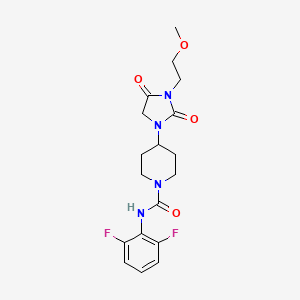

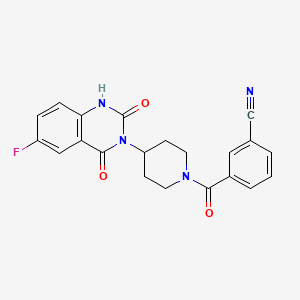

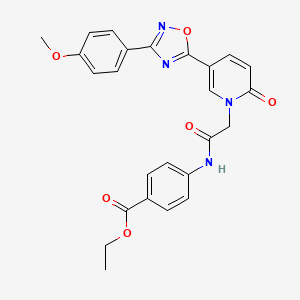

N-(2,6-difluorophenyl)-4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,6-difluorophenyl)-4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide is a chemical entity that appears to be related to a class of antiproliferative agents. These agents have been identified as tubulin inhibitors, which are compounds that interfere with the tubulin protein, a key component of the cell's cytoskeleton. This interference can disrupt cell division and has potential applications in cancer treatment. The related compound, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has demonstrated significant biological activity, suggesting that the compound may also exhibit similar antiproliferative properties .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic aromatic acids such as 2,6-difluorobenzoic acid. The process includes the formation of various intermediates and the introduction of specific functional groups that contribute to the biological activity of the final compound. For instance, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a compound with a similar difluorophenyl moiety, was achieved in 9 steps with a 1% overall chemical yield . This suggests that the synthesis of N-(2,6-difluorophenyl)-4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide could be similarly complex and require careful optimization to achieve a reasonable yield.

Molecular Structure Analysis

The molecular structure of N-(2,6-difluorophenyl)-4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide likely includes several key features that contribute to its biological activity. The presence of the 2,6-difluorophenyl group is a common structural motif in medicinal chemistry, often contributing to the binding affinity and selectivity of a compound towards its biological target. The piperidine-1-carboxamide portion of the molecule is a structural element that is present in the related tubulin inhibitors, which suggests that it plays a crucial role in the compound's antiproliferative activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of compounds like N-(2,6-difluorophenyl)-4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide are often complex and require precise conditions. For example, the desmethylation of a related compound was achieved using TMSCl/NaI to yield a precursor for radiolabeling . Such reactions are critical for the preparation of compounds for biological testing and imaging applications, indicating that similar methodologies could be applied to the compound for further study and development.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2,6-difluorophenyl)-4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide are not detailed in the provided data, we can infer from related compounds that it may possess certain characteristics. Compounds with difluorophenyl groups often exhibit increased metabolic stability and improved pharmacokinetic profiles. The presence of a piperidine ring and carboxamide functionality may influence the solubility and permeability of the compound, which are important factors in drug development .

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Research on compounds similar to "N-(2,6-difluorophenyl)-4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide" often involves their molecular interactions with specific receptors, such as the CB1 cannabinoid receptor. Studies have utilized molecular orbital methods and conformational analysis to understand the binding mechanisms and develop pharmacophore models. These models help in identifying essential features that contribute to the compounds' affinity towards receptors, aiding in the design of more selective and potent ligands (Shim et al., 2002).

Synthesis and Chemical Structure

The synthesis of novel compounds with complex structures like "N-(2,6-difluorophenyl)-4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide" involves intricate chemical reactions and methodologies. Research in this area focuses on developing scalable and facile synthetic processes, optimizing reaction conditions, and exploring different synthetic routes to achieve high purity and yield of the desired products. These studies are crucial for the efficient production of such compounds for further pharmacological evaluation (Wei et al., 2016).

properties

IUPAC Name |

N-(2,6-difluorophenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N4O4/c1-28-10-9-23-15(25)11-24(18(23)27)12-5-7-22(8-6-12)17(26)21-16-13(19)3-2-4-14(16)20/h2-4,12H,5-11H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBBFFCYEPUTFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)NC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F2N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-difluorophenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-3-propionyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2537807.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2537811.png)

![5-[(Dimethylamino)methyl]-2-methylaniline](/img/structure/B2537818.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B2537820.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B2537822.png)